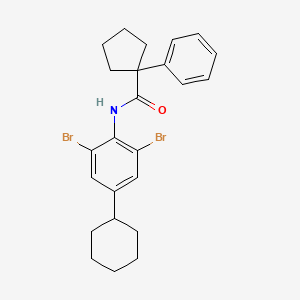

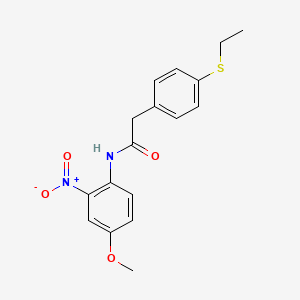

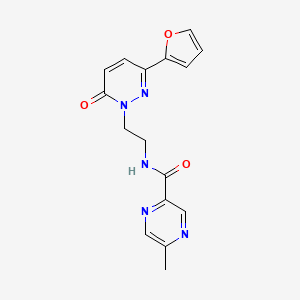

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Formamide Derivatives Synthesis

Formamides, including compounds similar to N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide, play a crucial role in the synthesis of various organic compounds. One method involves the Lewis acid-catalyzed cyclization of o-(1-hydroxy-2-alkenyl)phenyl isocyanides, leading to the formation of 1-formyl-1,2-dihydroquinolines. This process demonstrates formamides' utility in generating complex molecular structures, which are significant in the development of new pharmaceuticals and materials (Kobayashi et al., 1995).

Green Chemistry and Solvents

Formamides also play a pivotal role in green chemistry, serving as solvents in the synthesis of heterocyclic compounds. N-formylmorpholine, for instance, is valued for its chemical stability, non-toxicity, and compatibility with various hydrocarbons and water. Its use as a green solvent underscores the importance of formamides in developing environmentally friendly synthetic routes (Ghasemi, 2018).

Catalytic Reactions

Furthermore, formamides are instrumental in catalytic reactions, such as the nickel/AlMe3-catalyzed dehydrogenative [4 + 2] cycloaddition with alkynes, yielding dihydropyridone derivatives. This example illustrates formamides' role in facilitating double functionalization of C-H bonds, a valuable transformation in organic synthesis (Nakao et al., 2011).

N-Formylating Agents

Moreover, formamides serve as N-formylating agents, enabling the synthesis of N-formamides, N-formylanilines, and N-formyl-α-amino acids under solvent-free conditions. This capability is critical for synthesizing various bioactive molecules and pharmaceutical intermediates (Chapman et al., 2017).

Role in Prebiotic Chemistry

Lastly, the significance of formamide extends to prebiotic chemistry, where it acts as a precursor for nucleic acid components. Studies have demonstrated that formamide can yield a complete set of nucleic bases necessary for nucleic acids' formation under prebiotic conditions, highlighting its potential role in the origin of life (Costanzo et al., 2007).

Propriétés

IUPAC Name |

N-(2,6-dibromo-4-cyclohexylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27Br2NO/c25-20-15-18(17-9-3-1-4-10-17)16-21(26)22(20)27-23(28)24(13-7-8-14-24)19-11-5-2-6-12-19/h2,5-6,11-12,15-17H,1,3-4,7-10,13-14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRNYFKMZQKCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)NC(=O)C3(CCCC3)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-yl-2,3-dihydroindene-1-carboxylic acid](/img/structure/B2863988.png)

![N'-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2864000.png)

![5-(2-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2864001.png)

![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864003.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2864006.png)

![6-(Pyridin-4-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2864007.png)